molecular formula C10H6ClNO2 B1321254 4-(1,3-Oxazol-5-yl)benzoyl chloride CAS No. 679807-12-6

4-(1,3-Oxazol-5-yl)benzoyl chloride

Cat. No. B1321254
M. Wt: 207.61 g/mol
InChI Key: KMOWXQMLYMQYGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives, including 4-(1,3-Oxazol-5-yl)benzoyl chloride, often involves the use of tosylmethylisocyanides (TosMICs) in a process known as the van Leusen reaction . This method is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of 4-(1,3-Oxazol-5-yl)benzoyl chloride consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . The presence of these hetero atoms imparts preferential specificities in its biological responses .


Chemical Reactions Analysis

The chemical reactions involving 4-(1,3-Oxazol-5-yl)benzoyl chloride are typically catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and result in the formation of corresponding 2-ketoazoles .

Scientific Research Applications

Synthetic Utility in Heterocyclic Chemistry

4-(1,3-Oxazol-5-yl)benzoyl chloride demonstrates significant utility in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. For instance, it's used in the preparation of pyrimido[5,4-d]- and pyrido[3,2-d]oxazoles, which are synthesized from a 5-amino-2-phenyloxazole-4-carbonitrile building block. These molecules are obtained by reacting benzoyl chloride with aminomalononitrile p-toluenesulfonate, showcasing the compound's versatility in synthesizing a wide range of molecules, including seven pyrimido[5,4-d]oxazoles and four pyrido[3,2-d]oxazoles (Lemaire et al., 2015).

Role in Synthesizing Antimicrobial Agents

It's also pivotal in synthesizing oxazolinone derivatives, compounds with considerable therapeutic and biological properties. Specifically, the synthesis of 4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)-phenyl benzoate derivatives, evaluated for antimicrobial activity, involves the SchottenBaumann reaction to produce benzoylglycine derivatives. Further reactions with substituted benzoyl chloride result in final compounds, illustrating the compound's significance in developing new antimicrobial agents (Rinku Patel, Harsha U. Patel, & C. Patel, 2013).

Contribution to Material Chemistry

Furthermore, 4-(1,3-Oxazol-5-yl)benzoyl chloride contributes significantly to material chemistry. Its involvement in the synthesis of benzoxazole derivatives, key in photonics and electronics due to their high photo-stability and efficiency as luminophores, demonstrates its importance. The electrochemical and electrogenerated chemiluminescence (ECL) properties of these derivatives are crucial for future research in the field, providing valuable insights into the structure–properties relationships of benzoxazole derivatives (Zhao et al., 2015).

Safety And Hazards

While specific safety and hazard information for 4-(1,3-Oxazol-5-yl)benzoyl chloride is not available, benzoyl chloride derivatives are generally considered hazardous. They are combustible liquids and can cause severe skin burns and eye damage. They may also cause an allergic skin reaction and respiratory irritation .

Future Directions

Oxazole-based molecules, including 4-(1,3-Oxazol-5-yl)benzoyl chloride, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . The future of oxazole-based molecules looks promising, with potential for new therapeutic agents .

properties

IUPAC Name

4-(1,3-oxazol-5-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-10(13)8-3-1-7(2-4-8)9-5-12-6-14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOWXQMLYMQYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610694
Record name 4-(1,3-Oxazol-5-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Oxazol-5-yl)benzoyl chloride

CAS RN

679807-12-6
Record name Benzoyl chloride, 4-(5-oxazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=679807-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-Oxazol-5-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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